molecular formula C16H14FNO2 B2475119 N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-27-1

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B2475119
CAS RN: 924824-27-1
M. Wt: 271.291
InChI Key: DZIBPPPEUWGNNW-UHFFFAOYSA-N
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Description

The compound “N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, sulfonamides have been found to have extensive biological activities and are used in various fields of medicine .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, solubility, and stability. For example, similar compounds like 3-Fluoroacetophenone are known to be combustible liquids .

Scientific Research Applications

Crystal Structure Analysis

Research has focused on the crystal structures of N-substituted chromene carboxamides, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their chemical reactivity and interaction with biological targets. For instance, the study by Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlighting the importance of halogenation in the phenyl ring for molecular conformation (Gomes et al., 2015).

Chemosensor Applications

Chromene derivatives have been explored for their potential as chemosensors due to their selective fluorescence response to ions. Meng et al. (2018) synthesized a highly selective fluorescence chemosensor based on a coumarin fluorophore, showing an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, which demonstrates the application potential of chromene carboxamides in sensing technologies (Meng et al., 2018).

Antioxidant and Antibacterial Agents

Compounds structurally related to N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide have shown promising antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) developed a series of 4H-chromene-3-carboxamide derivatives demonstrating significant antioxidant and antibacterial activities, hinting at the potential therapeutic applications of such compounds (Subbareddy & Sumathi, 2017).

Material Science Applications

In the realm of material sciences, chromene derivatives have been utilized in the synthesis of novel polyamides and polymers. Sun et al. (2016) prepared electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting excellent solubility, thermal stability, and electrochromic properties. This suggests potential applications of chromene carboxamides in developing new materials with advanced functionalities (Sun et al., 2016).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 3-Fluoroacetophenone is known to be a combustible liquid and can cause skin and eye irritation .

properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBPPPEUWGNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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